Substance P

Catalog No.
S749245
CAS No.
33507-63-0
M.F
C63H98N18O13S
M. Wt
1347.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Substance P

CAS Number

33507-63-0

Product Name

Substance P

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C63H98N18O13S

Molecular Weight

1347.6 g/mol

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N

SMILES

Array

Synonyms

Euler Gaddum Substance P, Euler-Gaddum Substance P, Hypothalamic Substance P, SP(1-11), Substance P, Substance P, Euler-Gaddum, Substance P, Hypothalamic

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

The exact mass of the compound Substance P is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Substance P (SP) is an undecapeptide and a principal member of the tachykinin family of neuropeptides.[1][2] It functions as the primary endogenous high-affinity agonist for the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor widely distributed in the central and peripheral nervous systems.[1][3] While Substance P can interact with NK2 and NK3 receptors, it does so with lower affinity, making it a crucial tool for investigating NK1R-specific physiological processes such as neurogenic inflammation, pain transmission, and smooth muscle contraction.[2][3][4]

References

Substituting Substance P with other mammalian tachykinins like Neurokinin A (NKA) or Neurokinin B (NKB) is a critical experimental design error when studying NK1R-mediated effects. NKA and NKB are the preferential, high-affinity agonists for NK2 and NK3 receptors, respectively.[4][5] While cross-reactivity exists, using NKA or NKB can cause significant off-target activation of their preferred receptors, leading to confounded data and misinterpretation of results.[6] Similarly, C-terminal fragments of Substance P may not fully replicate the potency or receptor interaction of the complete 11-amino acid peptide, while N-terminal fragments can produce opposing biological effects, making the full-length compound essential for reproducible and target-specific outcomes.[7][8]

Superior Binding Affinity and Selectivity for NK1R Over Other Tachykinin Receptors

Substance P demonstrates high-affinity binding to the NK1 receptor, which is critical for its function as the preferred endogenous ligand. In transfected CHO cells expressing the rat NK1 receptor, radiolabeled Substance P exhibited a dissociation constant (Kd) of 0.17 nM.[7] In contrast, studies show that while Neurokinin A (NKA) binds to NK1R, its affinity is reduced by a factor of 37 compared to Substance P. The disparity is even greater at the NK2 receptor, where the binding affinity of Substance P is reduced by a factor of 1700 compared to that of NKA, the preferential NK2R ligand.[8]

Evidence DimensionReceptor Binding Affinity (Kd)
Target Compound Data0.17 nM (for rat NK1R)
Comparator Or BaselineNeurokinin A (NKA) affinity for NK1R is 37-fold lower; Substance P affinity for NK2R is 1700-fold lower than NKA's affinity.
Quantified DifferenceOrders-of-magnitude higher selectivity for NK1R compared to other tachykinins at their respective preferred receptors.
ConditionsBinding assays in transfected Chinese Hamster Ovary (CHO) cells expressing specific rat neurokinin receptors.[7][8]

Procuring Substance P ensures that observed biological effects can be confidently attributed to NK1R activation, preventing misleading results from off-target NK2R or NK3R engagement.

High Functional Potency at NK1R Compared to Cross-Reactivity of Other Tachykinins

Substance P is not only a high-affinity binder but also a potent functional agonist at the NK1 receptor. In functional assays measuring inositol phosphate (IP) accumulation in HEK293-T cells expressing NK1R, Substance P elicited a robust and potent response with an EC50 value in the range of 10–100 nM.[7] While Neurokinin A can also activate NK1R, it is significantly less selective than Substance P; NKA demonstrates potent activation of both NK1R and its own preferred NK2R, whereas Substance P only weakly activates the NK2R.[8] This functional selectivity is critical for achieving clean, target-specific results.

Evidence DimensionFunctional Potency (EC50)
Target Compound DataPotent response at NK1R (EC50: ~10-100 nM)
Comparator Or BaselineNeurokinin A (NKA) potently activates both NK1R and NK2R; Substance P weakly activates NK2R.
Quantified DifferenceSubstance P shows high functional selectivity for NK1R, while NKA has a broader, less selective activation profile.
ConditionsInositol phosphate (IP) accumulation assay in HEK293-T cells expressing specific neurokinin receptors.[7][8]

Using Substance P allows for lower effective concentrations and minimizes the risk of confounding cellular responses caused by activating multiple tachykinin receptor pathways simultaneously.

Requirement of Full-Length Peptide for Full Biological Activity Compared to Fragments

The entire 11-amino acid sequence of Substance P is essential for eliciting its full spectrum of biological effects, a critical factor for in vivo and ex vivo studies. While C-terminal fragments containing six or more amino acids can produce activity comparable to the parent peptide in some assays, the full-length Substance P is often required for maximal potency and the intended physiological response.[7] For instance, in certain behavioral models, N-terminal and C-terminal fragments produce opposite effects, highlighting the non-interchangeability of fragments with the parent peptide.[8] Furthermore, the full-length peptide is subject to specific enzymatic degradation in plasma, a process that is critical to its biological half-life and cannot be replicated by using pre-cleaved fragments.[9]

Evidence DimensionBiological Activity Profile
Target Compound DataElicits the complete, intended physiological and behavioral response profile.
Comparator Or BaselineC-terminal fragments may have comparable activity in some assays but not all; N-terminal fragments can have opposing effects.
Quantified DifferenceQualitative and sometimes opposing differences in biological outcomes.
ConditionsEx vivo tissue preparations (e.g., guinea pig ileum) and in vivo behavioral models in mice.[7][8]

For researchers conducting in vivo or complex tissue studies, procuring the full-length Substance P is necessary to ensure that the observed effects are physiologically relevant and not artifacts of using an incomplete peptide sequence.

Processability: Defined Solubility for Reproducible Stock Preparation

Reproducibility in peptide-based assays begins with reliable and consistent stock solution preparation. Substance P (CAS 33507-63-0) has well-documented solubility profiles, ensuring dependable handling and dosing across experiments. It is reported as soluble in water (up to 50 mg/mL) and DMSO (up to 100 mg/mL).[7] Other datasheets specify solubility in 5% acetic acid at 1 mg/mL.[8] This contrasts with the variable and often lower solubility of crude peptide mixtures or certain modified analogs, which can complicate the preparation of accurate, high-concentration stock solutions required for many experimental protocols.

Evidence DimensionSolubility
Target Compound DataSoluble in water (50 mg/mL), DMSO (100 mg/mL), 5% acetic acid (1 mg/mL).[7][8]
Comparator Or BaselineCrude peptide preparations or uncharacterized analogs with unpredictable solubility.
Quantified DifferenceProvides a clear, documented basis for preparing stable, accurate stock solutions.
ConditionsStandard laboratory solvents (Water, DMSO, dilute acetic acid).

Procuring a well-characterized compound like Substance P with a defined solubility profile saves time, reduces solvent-related artifacts, and ensures dose accuracy, which is fundamental for experimental reproducibility.

Selective Probing of NK1 Receptor Signaling Pathways

For researchers investigating NK1R-specific cellular events, such as G-protein coupling, calcium mobilization, or ERK phosphorylation.[7][8] The high selectivity of Substance P for NK1R over NK2R and NK3R ensures that the observed downstream signaling is not confounded by the activation of other tachykinin pathways.

Standard Agonist for NK1R Antagonist Screening

In competitive binding assays and functional screens to identify or characterize novel NK1R antagonists. Substance P serves as the reliable, high-potency benchmark agonist, providing the strong and reproducible NK1R-mediated signal necessary for accurately quantifying the inhibitory potential of test compounds.

In Vivo and Ex Vivo Models of Neurogenic Inflammation and Pain

For studies requiring the induction of NK1R-dependent physiological responses like vasodilation, plasma extravasation, or nociceptive signaling.[9] The use of the full-length Substance P peptide is critical in these models to ensure the engagement of all necessary binding domains for a physiologically relevant response, which cannot be guaranteed with peptide fragments or less selective tachykinins.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

15

Exact Mass

1346.72814643 Da

Monoisotopic Mass

1346.72814643 Da

Heavy Atom Count

95

UNII

675VGV5J1D

Sequence

One Letter Code: RPKPQQFFGLM-NH2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Neurotransmitter Agents

Pictograms

Irritant

Irritant

Other CAS

33507-63-0

Wikipedia

Substance P

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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